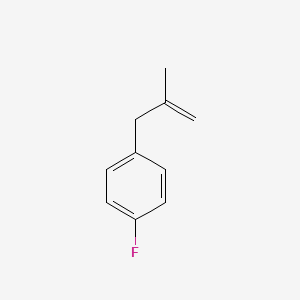

3-(4-Fluorophenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propene chain with a methyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methyl-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isobutyraldehyde.

Aldol Condensation: The two aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate 3-(4-fluorophenyl)-2-methyl-2-propen-1-ol.

Dehydration: The intermediate is then subjected to a dehydration reaction using an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond to form 3-(4-fluorophenyl)-2-methylpropane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-(4-Fluorophenyl)-2-methylpropan-1-one or 3-(4-Fluorophenyl)-2-methylpropanoic acid.

Reduction: 3-(4-Fluorophenyl)-2-methylpropane.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-(4-Fluorophenyl)-2-methyl-1-propene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and specificity towards its target, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chlorophenyl)-2-methyl-1-propene: Similar structure with a chlorine atom instead of fluorine.

3-(4-Bromophenyl)-2-methyl-1-propene: Similar structure with a bromine atom instead of fluorine.

3-(4-Methylphenyl)-2-methyl-1-propene: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-methyl-1-propene imparts unique properties such as increased electronegativity, which can influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Actividad Biológica

3-(4-Fluorophenyl)-2-methyl-1-propene, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F with a molecular weight of approximately 178.21 g/mol. The presence of the fluorine atom on the phenyl ring significantly enhances its reactivity and biological activity due to increased electronegativity and altered electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer applications. Its mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition of critical biological pathways.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, chalcone derivatives have shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Similar Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 1-2 | Antibacterial |

| Compound B | Escherichia coli | 2-8 | Antibacterial |

| Compound C | Salmonella enterica | 1-4 | Antibacterial |

Research suggests that the hydrophobic nature of the alkyl chain in these compounds contributes to their antimicrobial efficacy, with smaller molecular sizes enhancing their activity against bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 2: Summary of Anticancer Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| Study B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| Study C | A549 (Lung Cancer) | 12 | Inhibition of metastasis pathways |

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The fluorine substituent enhances the compound's binding affinity to enzymes or receptors, which can lead to significant biological effects. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt signaling pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited an MIC value as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .

- Anticancer Properties : Another investigation revealed that a structurally similar derivative significantly reduced cell viability in various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Propiedades

IUPAC Name |

1-fluoro-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWSYCXWUUXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449655 |

Source

|

| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-08-9 |

Source

|

| Record name | 3-(4-FLUOROPHENYL)-2-METHYL-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.